molecular formula C12H19NO B2640772 5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one CAS No. 2418707-98-7

5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one

Cat. No.: B2640772
CAS No.: 2418707-98-7
M. Wt: 193.29
InChI Key: DXPQDPKXPNBTKO-UHFFFAOYSA-N
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Description

5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one is a compound that belongs to the class of tetrahydropyridines Tetrahydropyridines are heterocyclic compounds that have shown significant biological activity and are used in various fields of scientific research

Scientific Research Applications

5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of neurotransmitter activity and neuroprotection.

    Medicine: Research has explored its potential use in developing treatments for neurological disorders due to its interaction with dopaminergic systems.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Preparation Methods

The synthesis of 5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one involves several steps. One common method includes the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with hex-4-en-1-one under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the process. The mixture is stirred at room temperature for a specific duration, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one involves its interaction with specific molecular targets. In biological systems, it can interact with neurotransmitter receptors, particularly those involved in the dopaminergic system. This interaction can lead to changes in neurotransmitter release and uptake, affecting neuronal activity and potentially providing neuroprotective effects .

Comparison with Similar Compounds

5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one can be compared with other tetrahydropyridine derivatives such as:

    1-Methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in Parkinson’s disease research.

    1,2,3,4-Tetrahydropyridine: Another structural isomer with different biological activities.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A well-known neurotoxin used to create animal models of Parkinson’s disease.

Properties

IUPAC Name

1-(3,6-dihydro-2H-pyridin-1-yl)-5-methylhex-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-11(2)7-6-8-12(14)13-9-4-3-5-10-13/h3-4,7H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPQDPKXPNBTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=O)N1CCC=CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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